7-Chloro-5-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazole
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Overview
Description
7-Chloro-5-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazole is a heterocyclic compound that contains a benzoxadiazole ring substituted with a chloro group, a morpholine ring, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazole typically involves the following steps:
Formation of the Benzoxadiazole Ring: The benzoxadiazole ring can be synthesized by the cyclization of o-nitroaniline derivatives with appropriate reagents.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions using morpholine and suitable leaving groups.
Nitration: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzoxadiazole derivatives.
Scientific Research Applications
7-Chloro-5-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazole has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 7-Chloro-5-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the nitro group can also contribute to its reactivity and potential bioactivity.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-5-(piperazin-1-yl)-4-nitro-2,1,3-benzoxadiazole: Similar structure but with a piperazine ring instead of a morpholine ring.
7-Chloro-5-(morpholin-4-yl)-2,1,3-benzoxadiazole: Similar structure but without the nitro group.
Uniqueness
7-Chloro-5-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazole is unique due to the combination of the chloro, morpholine, and nitro substituents on the benzoxadiazole ring
Properties
IUPAC Name |
7-chloro-5-morpholin-4-yl-4-nitro-2,1,3-benzoxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O4/c11-6-5-7(14-1-3-18-4-2-14)10(15(16)17)9-8(6)12-19-13-9/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDVLESKXQDBPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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